Rac-fmoc-threo-phenylserine(otbu)-OH

Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry

Non-proteinogenic amino acids are amino acids that are not among the 22 naturally encoded for protein assembly within an organism's genome. wikipedia.org Despite not being part of the primary genetic code, over 140 non-proteinogenic amino acids are found in proteins, often formed through post-translational modifications, and thousands more exist in nature or have been synthesized in laboratories. wikipedia.org These unique amino acids are significant for several reasons: they act as crucial intermediates in metabolic pathways, serve physiological roles as neurotransmitters and components of bacterial cell walls, and are found in natural or synthetic pharmacological compounds. wikipedia.orgagriculturejournals.cz

Phenylserine (B13813050), the core of the compound , is a non-proteinogenic β-hydroxy-α-amino acid. nih.gov It belongs to the class of organic compounds known as phenylalanine and its derivatives. hmdb.ca The presence of two stereocenters in phenylserine gives rise to four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The "threo" designation refers to the diastereomer where the substituents on the α and β carbons are on opposite sides in a Fischer projection, corresponding to the (2R,3S) and (2S,3R) enantiomers. The use of such non-proteinogenic amino acids like threo-phenylserine allows chemists to introduce unique structural and functional elements into peptides, potentially enhancing their stability, bioactivity, and resistance to enzymatic degradation.

| Property | Description |

| Compound Name | Rac-fmoc-threo-phenylserine(otbu)-OH |

| Core Amino Acid | threo-Phenylserine |

| Classification | Non-proteinogenic β-hydroxy-α-amino acid |

| Key Structural Features | Phenyl group, Hydroxyl group, two stereocenters |

Significance of Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyl (OtBu) Protecting Group Strategies in Peptide Synthesis Methodologies

Protecting groups are essential tools in organic synthesis, temporarily blocking reactive functional groups to prevent unwanted side reactions during a chemical transformation. In peptide synthesis, where amino acids are sequentially linked together, a robust protection strategy is paramount. youtube.comlgcstandards.com The combination of the Fmoc group for the N-terminus (α-amino group) and the tert-butyl group for the side chain is a cornerstone of modern solid-phase peptide synthesis (SPPS). wikipedia.orgpublish.csiro.au

Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lgcstandards.comwikipedia.org This characteristic is highly advantageous in SPPS, as it allows for the selective deprotection of the N-terminus of the growing peptide chain without cleaving the acid-labile linkers that attach the peptide to the solid resin support. wikipedia.org The development of Fmoc chemistry was a major landmark in peptide synthesis, enabling the rapid and efficient assembly of complex peptides. lgcstandards.compublish.csiro.au Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, a byproduct that can be monitored by UV spectroscopy to track the reaction's progress. youtube.comwikipedia.org

tert-Butyl (OtBu) Group: The tert-butyl group is an acid-labile protecting group used to shield reactive side-chain functional groups, such as the hydroxyl group of threonine or serine and the carboxyl group of aspartic or glutamic acid. nih.govadventchembio.com In the case of Rac-Fmoc-Thr(OtBu)-OH, the OtBu group protects the β-hydroxyl group of the phenylserine residue. This protection prevents the hydroxyl group from participating in unwanted side reactions during peptide coupling steps. The OtBu group is stable to the basic conditions used for Fmoc removal but is easily cleaved using strong acids, such as trifluoroacetic acid (TFA), typically in the final step of synthesis when the completed peptide is cleaved from the resin support. lgcstandards.comstackexchange.com

The use of an orthogonal protecting group strategy—where one group (Fmoc) is removed by a base and the other (OtBu) is removed by an acid—provides chemists with precise control over the synthetic process, ensuring the correct sequence and integrity of the final peptide. adventchembio.com

| Protecting Group | Chemical Name | Point of Attachment | Cleavage Condition |

| Fmoc | Fluorenylmethyloxycarbonyl | α-amino group | Base (e.g., Piperidine) wikipedia.org |

| OtBu | tert-Butyl | Side-chain hydroxyl group | Acid (e.g., Trifluoroacetic Acid) lgcstandards.com |

Rationale for Investigating Racemic Diastereomeric Compounds in Synthetic Methodologies

A racemic mixture contains equal amounts of two enantiomers—molecules that are non-superimposable mirror images of each other. numberanalytics.comwikipedia.org Chemical reactions that create a chiral center from achiral starting materials without a chiral influence will typically produce a racemic mixture. wikipedia.org While enantiomers have identical physical properties (melting point, boiling point, solubility), making their separation (a process called resolution) challenging, diastereomers (stereoisomers that are not mirror images) have distinct physical properties. libretexts.orglibretexts.org

The compound name "this compound" indicates it is a racemic mixture of the two 'threo' enantiomers: Fmoc-(2R,3S)-phenylserine(OtBu)-OH and Fmoc-(2S,3R)-phenylserine(OtBu)-OH. The investigation of such racemic diastereomeric compounds is crucial for several reasons:

Stereochemical Exploration: In drug discovery, different enantiomers of a chiral molecule can have vastly different pharmacological activities. One enantiomer may be therapeutic, while the other could be inactive or even harmful, as was famously the case with thalidomide. numberanalytics.comwikipedia.org Synthesizing and testing mixtures of diastereomers allows researchers to screen for biological activity and identify the most potent and safest stereoisomer.

Access to Enantiopure Compounds: The separation of racemic mixtures is often achieved by reacting the racemate with a single, pure enantiomer of another chiral compound (a resolving agent). libretexts.org This reaction creates a mixture of diastereomers, which, due to their different physical properties, can be separated using techniques like crystallization or chromatography. Once separated, the resolving agent is removed, yielding the individual, enantiomerically pure compounds.

Synthetic Efficiency: Producing a racemic mixture can be more straightforward and cost-effective than direct asymmetric synthesis, which requires specialized chiral catalysts or starting materials. wikipedia.org For initial screening purposes or when the final application does not require enantiopurity, using a racemic compound is a practical approach.

Overview of Research Trajectories for Multifunctional Amino Acid Building Blocks

Amino acids are fundamental building blocks not only for proteins in nature but also for a vast array of functional materials and therapeutic agents in the laboratory. nih.govconductscience.com The inherent bifunctionality of amino acids (containing both an amine and a carboxylic acid group) makes them highly versatile starting points for chemical synthesis. nih.gov Research into multifunctional amino acid building blocks, such as Rac-Fmoc-Thr(OtBu)-OH, is advancing along several key trajectories:

Drug Discovery and Peptide Therapeutics: The incorporation of non-proteinogenic and modified amino acids into peptide chains is a major strategy for developing new drugs. These modifications can lead to peptides with improved stability against enzymatic degradation, enhanced receptor binding affinity, and better pharmacokinetic profiles. adventchembio.com

Development of Novel Materials: Proteins and peptides can self-assemble into highly ordered structures like amyloid fibrils, which possess remarkable mechanical strength. nih.gov Scientists are harnessing this property to create next-generation biomaterials from simple protein building blocks for applications ranging from hydrogels for tissue engineering to conductive films and water purification membranes. nih.gov

DNA-Encoded Library (DEL) Technology: DEL technology enables the rapid synthesis and screening of massive libraries of compounds for drug discovery. nih.gov Multifunctional amino acids are invaluable in this field as they provide crucial branching points for creating structurally diverse and complex molecules, increasing the likelihood of discovering novel ligands for therapeutic targets. nih.gov

Greener Synthesis: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes exploring the use of biocatalysts, such as enzymes like threonine aldolases, for the stereoselective synthesis of β-hydroxy-α-amino acids, offering a greener alternative to traditional chemical methods. nih.gov

The study and application of complex building blocks like Rac-Fmoc-Thr(OtBu)-OH are central to these research efforts, providing the sophisticated tools needed to construct the next generation of advanced molecules and materials.

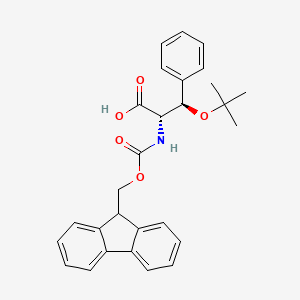

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-25(18-11-5-4-6-12-18)24(26(30)31)29-27(32)33-17-23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h4-16,23-25H,17H2,1-3H3,(H,29,32)(H,30,31)/t24-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOKEAQPZIOPNE-LOSJGSFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Rac Fmoc Threo Phenylserine Otbu Oh

Strategies for the Stereoselective Synthesis of the threo-Phenylserine Core Structure

The key challenge in synthesizing the core of the molecule is controlling the stereochemistry at the α and β carbons to favor the threo diastereomer. This configuration, where the amino and hydroxyl groups are on opposite sides in a Fischer projection, is crucial for the compound's utility.

Diastereoselective methods are foundational to the synthesis of β-hydroxy-α-amino acids like phenylserine (B13813050). One of the most common strategies is the aldol-type condensation between a glycine (B1666218) enolate equivalent and benzaldehyde (B42025). The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the nature of the enolate, the counter-ion, and the solvent.

An efficient diastereoselective route involves an aldol-like reaction of glycine with benzaldehyde under alkaline conditions, which has been shown to favor the formation of threo-β-aryl serines. csic.es Another powerful approach involves the Grignard addition to optically pure serine aldehyde equivalents. These reactions typically yield the protected threo β-hydroxy α-amino acids with high diastereoselectivity. jiangnan.edu.cn The erythro diastereomers can often be accessed by an oxidation-reduction sequence from the initial threo adduct. jiangnan.edu.cn

Below is a table summarizing representative diastereoselective approaches.

Table 1: Diastereoselective Synthesis Methods for the threo-Phenylserine Core| Method | Reactants | Key Reagent/Condition | Predominant Isomer | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Aldol-like Reaction | Glycine, Benzaldehyde | Alkaline conditions | threo | Moderate to High |

| Grignard Addition | N-protected serine aldehyde equivalent, Phenylmagnesium bromide | Grignard Reagent | threo | 84-96% |

| Reduction of Ketone | N-protected β-keto-α-amino ester | Bulky hydride (e.g., L-Selectride®) | trans (threo) | High |

To achieve enantiocontrol in addition to diastereocontrol, chiral auxiliaries are temporarily incorporated into the molecule. libretexts.org These auxiliaries, such as Evans' oxazolidinones or pseudoephedrine, create a chiral environment that directs the approach of reagents to one face of the molecule. libretexts.orgaalto.fi

For instance, a glycine molecule can be acylated with an oxazolidinone chiral auxiliary. Deprotonation of the α-carbon generates a chiral enolate. The subsequent aldol (B89426) reaction with benzaldehyde proceeds with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. libretexts.org After the reaction, the auxiliary can be cleaved under non-destructive conditions and recovered for reuse. libretexts.org Similarly, amides derived from pseudoephedrine can be deprotonated to form an enolate, which then reacts with electrophiles with high facial selectivity. aalto.fi

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the asymmetric synthesis of β-hydroxy-α-amino acids. Enzymatic catalysis, a form of organocatalysis, is particularly effective. L-threonine aldolases (L-TAs) and transaldolases are capable of catalyzing the C-C bond formation between glycine and benzaldehyde to produce L-threo-phenylserine with excellent stereocontrol. jiangnan.edu.cnresearchgate.net For example, a novel L-threonine transaldolase (PmLTTA) was shown to synthesize L-threo-phenylserine from L-threonine and benzaldehyde. jiangnan.edu.cn By constructing a multi-enzyme cascade, researchers achieved a conversion ratio of 57.1% and a diastereomeric excess (d.e.) value of 95.3%. jiangnan.edu.cn

While many enzymatic methods are designed to produce a specific enantiomer (e.g., L-threo), they underscore the potential for precise control over the threo configuration. For a racemic synthesis, non-enzymatic metal-based catalysts can also be employed to control diastereoselectivity.

Table 2: Enzymatic Approaches to threo-Phenylserine

| Enzyme | Substrates | Product | Key Performance Metric |

|---|---|---|---|

| L-threonine transaldolase (PmLTTA) | L-threonine, Benzaldehyde | L-threo-phenylserine | 95.3% d.e. |

| Phenylserine aldolase (B8822740) (LPA) | Glycine, Benzaldehyde | L-threo-phenylserine | Catalyzes reversible aldol condensation |

Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton of a molecule is altered. libretexts.org While less common as a primary strategy for threo-phenylserine, certain rearrangements can be hypothetically applied. The Curtius, Hofmann, and Schmidt rearrangements are classic methods for converting carboxylic acids or their derivatives into primary amines. libretexts.org

For example, a synthetic pathway could be envisioned that starts with a suitably substituted β-hydroxy cinnamic acid derivative. Conversion of the carboxylic acid to an acyl azide, followed by a Curtius rearrangement, would generate an isocyanate intermediate. libretexts.org Subsequent hydrolysis would furnish the α-amino group. The challenge in such an approach lies in controlling the stereochemistry during the initial steps to establish the threo relationship before the rearrangement is carried out. Another example is the Hofmann rearrangement, which can convert carboxamides to amines using reagents like (tosylimino)phenyl-λ³-iodane under mild conditions. organic-chemistry.org

Installation of Nα-Fmoc Protection

Once the rac-threo-phenylserine(Otbu)-OH core is synthesized, the final step is the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is crucial for modern solid-phase peptide synthesis (SPPS) as it is stable to acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine (B6355638). csic.esnih.gov

The standard method for introducing the Fmoc group is to react the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethoxycarbonyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). bris.ac.ukchempep.com The reaction is typically performed in an aqueous/organic solvent mixture, such as dioxane/water or THF/water, in the presence of a mild base like sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction and to deprotonate the amino group of the substrate. bris.ac.ukchempep.com

The substrate , threo-phenylserine(Otbu)-OH, requires careful handling during Fmoc-ylation. The primary concern is the base-lability of the Fmoc group itself. The conditions used for its installation must be mild enough to prevent premature cleavage of a newly formed Fmoc-protected product.

Optimization of the protocol involves several factors:

Choice of Base: While strong bases can accelerate the reaction, they also increase the risk of side reactions, including racemization and cleavage of the Fmoc group. Mild inorganic bases like sodium bicarbonate or sodium carbonate are often preferred. If an organic base is used, a sterically hindered, non-nucleophilic base like DIPEA is a common choice, though its use must be carefully controlled. organic-chemistry.org

Reagent: Fmoc-OSu is generally preferred over Fmoc-Cl as it is more stable and the reaction by-product, N-hydroxysuccinimide, is easily removed. Using stable Fmoc-benzotriazole reagents can also afford products in very good yields with minimal side products.

Temperature and pH: The reaction is typically run at or below room temperature to minimize side reactions. Maintaining the pH in a slightly alkaline range (pH 7-9) is critical for efficient acylation of the amine without promoting unwanted side reactions. bris.ac.uk

Table 3: Typical Conditions for Fmoc Protection

| Fmoc Reagent | Base | Solvent System | Temperature | Key Considerations |

|---|---|---|---|---|

| Fmoc-OSu | NaHCO₃ / Na₂CO₃ | Dioxane / Water | 0°C to Room Temp. | Standard, reliable method with easy workup. |

| Fmoc-Cl | Na₂CO₃ | Acetone / Water | 0°C | Reagent is more reactive and moisture-sensitive. |

By carefully selecting the synthetic strategy for the core structure and optimizing the protection steps, Rac-Fmoc-threo-phenylserine(Otbu)-OH can be synthesized efficiently, providing a key component for the assembly of complex peptides.

Evaluation of Reaction Conditions and Reagent Stoichiometry

The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group onto the nitrogen atom of threo-phenylserine is a critical step that requires careful optimization of reaction conditions and reagent stoichiometry. The Fmoc group serves as a temporary shield for the α-amino group during peptide synthesis, prized for its stability in acidic conditions and its facile removal with a base, typically piperidine. iris-biotech.dechempep.com The choice of the Fmoc-donating reagent and the base, along with their molar ratios, significantly influences the reaction's efficiency and the prevention of side products.

Commonly used reagents for Fmoc protection include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com Fmoc-OSu is often preferred due to its greater stability and lower propensity to form unwanted oligopeptide byproducts. total-synthesis.com The reaction is typically carried out in a biphasic system, such as a mixture of an organic solvent (like tetrahydrofuran (B95107) or dioxane) and an aqueous basic solution (like sodium bicarbonate or sodium carbonate), known as Schotten-Baumann conditions. total-synthesis.com

The stoichiometry of the reagents is a key parameter. A slight excess of the Fmoc reagent (typically 1.05 to 1.2 equivalents) is generally used to drive the reaction to completion. The amount of base is also crucial; it must be sufficient to neutralize the acid generated during the reaction and to maintain a pH that facilitates the nucleophilic attack of the amino group without causing undesirable side reactions. total-synthesis.com

Table 1: Evaluation of Typical Reaction Conditions for Fmoc Protection

| Parameter | Condition/Reagent | Rationale/Observation | Typical Stoichiometry (Amino Acid:Reagent) |

| Fmoc Reagent | Fmoc-OSu | Higher stability, reduced side-product formation. total-synthesis.com | 1 : 1.05-1.2 |

| Fmoc Reagent | Fmoc-Cl | Highly reactive, but sensitive to moisture and can generate impurities. total-synthesis.com | 1 : 1.05-1.2 |

| Solvent System | Dioxane/Water, THF/Water | Biphasic system allows for efficient reaction between the water-insoluble Fmoc reagent and the water-soluble amino acid. total-synthesis.com | N/A |

| Base | Sodium Bicarbonate (NaHCO₃) | Mild base, commonly used in Schotten-Baumann conditions to maintain optimal pH. total-synthesis.com | Sufficient to maintain pH 8.5-9.5 |

| Temperature | Room Temperature | Balances reaction rate with stability of reactants and products. | N/A |

| Reaction Time | 4-16 hours | Monitored by techniques like TLC to ensure completion. | N/A |

Oβ-tert-Butyl Esterification

The introduction of a tert-butyl (tBu) group to protect the β-hydroxyl group of the phenylserine side chain is a pivotal step in creating Fmoc-threo-phenylserine(Otbu)-OH. The tBu group is valued for its steric bulk and its stability to the basic conditions used for Fmoc deprotection, while being readily removable under acidic conditions (e.g., with trifluoroacetic acid, TFA). iris-biotech.dethieme.de This orthogonality is fundamental to modern peptide synthesis. iris-biotech.debiosynth.comnih.gov

Selective Protection of the Hydroxyl Group

Achieving chemoselective protection of the β-hydroxyl group in the presence of the carboxylic acid functionality is a significant synthetic challenge. nih.gov The hydroxyl group is generally less nucleophilic than other functional groups like amines or thiols, making its selective targeting difficult. nih.gov

A common and effective method for the tert-butylation of alcohols is the reaction with isobutylene (B52900) gas in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The pre-existing Fmoc group on the nitrogen and the free carboxylic acid must be compatible with these strongly acidic conditions. Alternatively, methods using tert-butyl acetate (B1210297) with a catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH) have been developed as a milder approach for the tert-butylation of alcohols and carboxylic acids. thieme.deorganic-chemistry.org This method has shown high yields and can avoid racemization. organic-chemistry.org Another strategy involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a suitable catalyst, though this is more commonly associated with amine protection. thieme.de

The challenge lies in preventing the esterification of the carboxylic acid group, which can compete with the etherification of the hydroxyl group under acidic conditions. Careful control of reaction time, temperature, and catalyst loading is essential for maximizing the yield of the desired O-tert-butylated product.

Compatibility with Existing Protecting Groups and Stereochemistry

The Fmoc/tBu protecting group strategy is a cornerstone of solid-phase peptide synthesis (SPPS) due to its orthogonal nature. iris-biotech.debiosynth.com The Fmoc group is removed by a base (e.g., piperidine), while the tBu group is cleaved by a strong acid (e.g., TFA). iris-biotech.de This allows for the sequential deprotection and coupling of amino acids without affecting the side-chain protecting groups.

When introducing the O-tert-butyl group, the reaction conditions must not compromise the integrity of the N-Fmoc group already in place. The Fmoc group is stable to the acidic conditions often required for tert-butylation. chempep.com However, it is crucial that the conditions are not so harsh as to cause premature deprotection or degradation.

Furthermore, the stereochemistry at both the α- and β-carbons of the threo-phenylserine backbone must be preserved. The conditions for O-tert-butylation should be selected to avoid epimerization at these chiral centers. Acid-catalyzed reactions, if not carefully controlled, can sometimes lead to side reactions or degradation, but they are generally not associated with direct epimerization at the α-carbon unless they promote cyclization or other intramolecular reactions.

Racemization Considerations During Synthetic Steps

Racemization, or more specifically epimerization at the α-carbon, is a persistent challenge in peptide synthesis. highfine.comnih.gov It involves the loss of stereochemical integrity at a chiral center, which can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. nih.gov Amino acids with electron-withdrawing groups in their side chains, such as the phenyl group in phenylserine, are particularly susceptible to epimerization because the α-proton is more acidic. nih.gov

Minimization of Epimerization at the α-Carbon Stereocenter

Epimerization at the α-carbon typically proceeds through two main mechanisms: direct enolization via abstraction of the α-proton by a base, or through the formation of an oxazolone (B7731731) intermediate during the activation of the carboxylic acid for peptide coupling. highfine.compeptide.com

To minimize epimerization:

Base Selection: The choice of base during coupling and deprotection steps is critical. Sterically hindered bases like N,N-diisopropylethylamine (DIEA) are often used, but their basicity can still promote racemization. highfine.com Using the salt of a weaker base or carefully controlling the stoichiometry can mitigate this risk.

Coupling Reagents: The activation of the carboxylic acid is a step where racemization is highly probable. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress racemization by forming active esters that are less prone to oxazolone formation. highfine.compeptide.com

Temperature Control: Lowering the reaction temperature can significantly reduce the rate of epimerization.

Impact of Reaction Conditions on Diastereomeric Purity and Yield

The activation step is particularly critical. While necessary for amide bond formation, over-activation or prolonged reaction times can increase the risk of forming the problematic oxazolone intermediate. highfine.com The diastereomeric purity of the final product is a direct reflection of the control exerted over these factors at each stage of the synthesis.

Table 2: Impact of Reaction Conditions on Epimerization

| Condition | Factor | Impact on Epimerization | Mitigation Strategy |

| Base | Strong, non-hindered bases | Increases rate of α-proton abstraction. nih.gov | Use sterically hindered bases (e.g., DIEA), collidine, or N-methylmorpholine (NMM) in stoichiometric amounts. highfine.com |

| Coupling Reagent | Carbodiimides (e.g., DCC, DIC) alone | High risk of racemization via oxazolone formation. highfine.com | Use in combination with additives like HOBt or Oxyma. highfine.compeptide.com |

| Activation Time | Prolonged activation | Increases opportunity for oxazolone formation and subsequent racemization. highfine.com | Use efficient coupling reagents and monitor reaction to avoid unnecessary delays. |

| Temperature | Elevated temperatures | Increases the rate of all reactions, including epimerization. youtube.com | Conduct reactions at or below room temperature where feasible. |

| Solvent | Polar aprotic solvents (e.g., DMF, NMP) | Can influence the rate of racemization. | Solvent choice should be optimized for solubility and reactivity while minimizing side reactions. |

Purification and Isolation Methodologies for Stereoisomeric Mixtures

The synthesis of Fmoc-threo-phenylserine(Otbu)-OH often results in a racemic mixture, designated as this compound. This mixture contains equal amounts of the (2S, 3R) and (2R, 3S) enantiomers. For applications in stereospecific peptide synthesis, the separation of these enantiomers is a critical step to ensure the chiral purity of the final peptide. Several methodologies are employed for the purification and isolation of these stereoisomeric mixtures, primarily focusing on chiral chromatography and classical resolution techniques.

One of the most powerful and widely used techniques for the separation of enantiomers of Fmoc-protected amino acids is chiral High-Performance Liquid Chromatography (HPLC). windows.netphenomenex.comphenomenex.com This method utilizes chiral stationary phases (CSPs) that can differentiate between the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for the resolution of a wide range of N-Fmoc amino acids. windows.netphenomenex.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation. For Fmoc-amino acid derivatives, reversed-phase HPLC is a common mode of separation. phenomenex.com

Key parameters that are optimized to achieve baseline resolution include the choice of the chiral stationary phase, the composition of the mobile phase (including the organic modifier and acidic additive), and the column temperature. phenomenex.com For instance, a common approach involves screening different polysaccharide-based CSPs with a mobile phase consisting of an organic modifier like acetonitrile (B52724) or methanol, and an acidic additive such as trifluoroacetic acid (TFA) or formic acid (FA). phenomenex.com

Table 1: Exemplary Chiral HPLC Conditions for Fmoc-Amino Acid Separation

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2, Lux Cellulose-3) | Provides a chiral environment for differential interaction with enantiomers. windows.net |

| Mobile Phase (Organic) | Acetonitrile (ACN) or Methanol (MeOH) | Elutes the separated enantiomers from the column. ACN generally has a stronger elution power than MeOH. phenomenex.com |

| Mobile Phase (Acidic Additive) | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) | Improves peak shape and resolution by suppressing the ionization of the carboxylic acid group. phenomenex.com |

| Detection | UV at 254 nm or 265 nm | The fluorenyl group of the Fmoc-protecting group provides strong UV absorbance for sensitive detection. |

| Mode | Isocratic | Simplifies the method and ensures reproducibility once optimal conditions are found. phenomenex.com |

Another technique that has been successfully applied to the enantiomeric separation of N-Fmoc amino acids is Capillary Electrokinetic Chromatography (CEKC). nih.gov This method utilizes a chiral selector, such as a cyclodextrin (B1172386) derivative, added to the background electrolyte. nih.gov In the case of N-Fmoc amino acids, sulfobutyl ether-β-cyclodextrin has been used as an effective chiral additive. nih.gov The separation is based on the differential binding of the enantiomers to the chiral selector, which imparts different electrophoretic mobilities to the diastereomeric complexes formed. The pH of the background electrolyte and the concentration of the chiral selector are critical parameters for optimizing the separation. nih.gov

Beyond chromatographic methods, classical resolution techniques can also be considered. These methods involve the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers. For the parent compound, threo-phenylserine, derivatives have been successfully resolved using chiral resolving agents like (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, followed by crystallization. nih.govresearchgate.net A similar strategy could potentially be adapted for this compound.

Furthermore, preferential crystallization is another classical resolution method that can be employed if the racemic compound forms a conglomerate (a mechanical mixture of crystals of the pure enantiomers). nih.govresearchgate.net This technique involves seeding a supersaturated solution of the racemate with crystals of one of the desired enantiomers to induce its crystallization. The benzylammonium salt of a derivative of threo-phenylserine has been shown to form a conglomerate, allowing for its resolution by preferential crystallization. nih.govresearchgate.net

Finally, simple recrystallization from an appropriate solvent, such as toluene, can be an effective method for the general purification of Fmoc-protected amino acids to remove impurities, though it will not resolve the enantiomers of a racemic mixture. ajpamc.com

Stereochemical Investigations and Control in Rac Fmoc Threo Phenylserine Otbu Oh Synthesis and Applications

Analysis of Diastereomeric Purity and Racemization Pathways

The presence of two chiral centers in threo-phenylserine gives rise to diastereomers, and the maintenance of their purity throughout synthetic manipulations is a significant challenge. Racemization, the conversion of one enantiomer into its mirror image, can occur at the α-carbon, leading to a loss of stereochemical integrity and the formation of undesirable diastereomeric impurities.

Mechanisms of α-Carbon Racemization in Fmoc-Protected Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its base-lability. nih.govresearchgate.net However, the very conditions used for its removal, typically treatment with a secondary amine like piperidine (B6355638), can also promote racemization at the α-carbon. nih.gov The mechanism of this racemization involves the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers.

Activation of the carboxylic acid group of an Fmoc-protected amino acid during peptide bond formation is a critical step where racemization can occur. nih.govluxembourg-bio.compeptide.com This activation, often achieved using coupling reagents, enhances the acidity of the α-proton, making it more susceptible to abstraction by base. luxembourg-bio.compeptide.com The extent of racemization is influenced by several factors, including the nature of the amino acid side chain, the coupling reagents, and the base employed. nih.govluxembourg-bio.com

Influence of Protecting Groups and Reaction Conditions on Stereochemical Integrity

The choice of protecting groups for both the α-amino group and the side chain functional groups plays a crucial role in maintaining stereochemical integrity. While the Fmoc group is standard for α-amino protection in many synthetic strategies, the tert-butyl (tBu) group is commonly used to protect the hydroxyl group of threonine and serine residues.

The reaction conditions during peptide synthesis, particularly the choice of coupling reagents and bases, have a profound impact on the degree of racemization. luxembourg-bio.comresearchgate.net Studies have shown that the combination of certain coupling reagents and bases can significantly minimize epimerization. luxembourg-bio.comresearchgate.net For instance, the use of sterically hindered bases can reduce the rate of α-proton abstraction. highfine.com Furthermore, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives can suppress racemization by forming less reactive activated esters. peptide.com

Table 1: Factors Influencing Racemization in Peptide Synthesis

| Factor | Influence on Racemization | Mitigation Strategies |

| Base Strength and Steric Hindrance | Stronger, less hindered bases increase racemization. luxembourg-bio.comhighfine.com | Use of weaker or sterically hindered bases (e.g., DIPEA, TMP). luxembourg-bio.com |

| Coupling Reagent | Highly activating reagents can increase the acidity of the α-proton. nih.govluxembourg-bio.com | Use of coupling reagents known for low racemization (e.g., COMU, DEPBT). luxembourg-bio.comresearchgate.net |

| Protecting Groups | The nature of the N-terminal protecting group affects the lability of the α-proton. nih.gov | Alternative protecting groups can be considered for sensitive amino acids. |

| Temperature | Higher temperatures can accelerate the rate of racemization. | Performing reactions at lower temperatures. |

| Solvent | The polarity of the solvent can influence the stability of the enolate intermediate. | Optimization of the solvent system. |

Methods for Diastereomeric Resolution and Enantioseparation

Given the potential for diastereomer and enantiomer formation during the synthesis of Rac-Fmoc-threo-phenylserine(Otbu)-OH, effective methods for their separation are essential to obtain stereochemically pure compounds.

Classical Resolution Techniques

Classical resolution relies on the separation of diastereomers, which have different physical properties such as solubility. google.comwikipedia.orglibretexts.org This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts can then be separated by fractional crystallization. google.com Once separated, the desired enantiomer can be recovered by removing the resolving agent. google.comwikipedia.org Common resolving agents include chiral acids, such as tartaric acid, and chiral bases. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. phenomenex.comphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation.

For N-Fmoc protected amino acids, polysaccharide-based chiral stationary phases are often effective for achieving baseline resolution. phenomenex.com The separation can be optimized by adjusting the mobile phase composition, including the type of organic modifier and the pH. Chiral HPLC offers a rapid and sensitive method for assessing the enantiomeric excess of a sample and can be scaled up for preparative purposes to isolate pure enantiomers. phenomenex.comphenomenex.com

Table 2: Comparison of Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts by crystallization. google.comwikipedia.org | Can be cost-effective for large-scale separations. | Labor-intensive, requires suitable resolving agents, and may not be universally applicable. wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. phenomenex.com | High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative purposes. phenomenex.comphenomenex.com | Higher cost of chiral columns and solvents, limited loading capacity in preparative scale. |

Stereochemical Assignment and Absolute Configuration Determination

Unambiguous determination of the stereochemistry of a chiral molecule is crucial. The absolute configuration of a stereocenter is described using the Cahn-Ingold-Prelog (R/S) priority rules. wikipedia.org

Several analytical techniques can be employed to determine the absolute configuration of molecules like phenylserine (B13813050) derivatives. X-ray crystallography provides a definitive method for determining the three-dimensional structure of a crystalline compound, thereby establishing its absolute configuration. nih.gov Spectroscopic methods, such as circular dichroism (CD), can also be used. nih.govresearchgate.net The CD spectrum of a chiral molecule is unique to its enantiomeric form, and by comparing the spectrum of an unknown sample to that of a standard with a known absolute configuration, the stereochemistry can be assigned. researchgate.net

Spectroscopic Methods for Relative Configuration Elucidation

The determination of the relative configuration of diastereomers is a critical step in stereocontrolled synthesis. For this compound, which contains two chiral centers, various spectroscopic techniques are employed to distinguish the threo and erythro isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for differentiating diastereomers. In the case of phenylserine derivatives, the coupling constants (J-values) between the vicinal protons on the α and β carbons (Hα and Hβ) are particularly informative. For the threo isomer, a smaller coupling constant is typically observed due to the gauche relationship of these protons in the most stable conformation. In contrast, the erythro isomer often exhibits a larger coupling constant, reflecting an anti-periplanar arrangement.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further confirmation of the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity. For the threo isomer, specific NOE cross-peaks would be expected between protons on the phenyl ring and the α-proton, which would differ from the correlations observed for the erythro isomer.

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups and hydrogen bonding within a molecule. The characteristic absorption bands for the N-H, C=O (from both the Fmoc and carboxylic acid groups), and O-H groups can be subtly influenced by the stereochemistry. Intramolecular hydrogen bonding patterns may differ between the threo and erythro diastereomers, leading to slight shifts in the positions and shapes of these vibrational bands. For Fmoc-protected amino acids, the integrity of the molecule can be confirmed by the presence of characteristic IR and Raman spectral bands.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the compound and for fragmentation analysis to confirm its structure. While mass spectrometry itself does not directly provide stereochemical information, it is a crucial analytical tool used in conjunction with chiral chromatography to separate and identify diastereomers. Techniques like electrospray ionization (ESI) are commonly used for the analysis of these non-volatile amino acid derivatives.

| Spectroscopic Method | Key Parameters for Stereochemical Analysis of Phenylserine Derivatives |

| ¹H NMR | Vicinal coupling constants (J-values) between Hα and Hβ. |

| ¹³C NMR | Chemical shifts of the α and β carbons. |

| NOESY | Through-space correlations between protons on the phenyl ring and the amino acid backbone. |

| IR Spectroscopy | Shifts in N-H, C=O, and O-H stretching frequencies due to different intramolecular hydrogen bonding. |

| Mass Spectrometry | Molecular ion peak to confirm mass; used with chiral separation techniques. |

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods are adept at determining the relative arrangement of atoms, X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of every atom.

For a racemic mixture like this compound, crystallizing a single enantiomer, or resolving the racemate and crystallizing one of the enantiomers, is necessary to determine the absolute configuration of that enantiomer. The absolute configuration is typically assigned using the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct with a high degree of confidence.

Although a specific crystal structure for this compound is not publicly available, the general methodology would involve:

Resolution of the racemic mixture into its constituent enantiomers.

Crystallization of one of the pure enantiomers.

Collection of X-ray diffraction data.

Structure solution and refinement, including the determination of the Flack parameter to assign the absolute stereochemistry (e.g., (2S, 3R) or (2R, 3S)).

Impact of Stereochemistry on Derivative Reactivity and Self-Assembly

The stereochemistry at the α and β carbons of phenylserine derivatives profoundly influences their chemical reactivity and their ability to self-assemble into ordered supramolecular structures.

Derivative Reactivity: The spatial arrangement of the functional groups in the threo isomer of Fmoc-phenylserine(Otbu)-OH can affect the accessibility of reactive sites. For instance, in reactions involving the carboxylic acid or the hydroxyl group, the stereochemistry can dictate the rate and outcome of the reaction by influencing the approach of reagents. The relative orientation of the bulky Fmoc, tert-butyl, and phenyl groups can create specific steric environments that favor certain reaction pathways over others. This stereochemical control is crucial in the synthesis of complex peptides and other bioactive molecules where precise three-dimensional structures are required.

Self-Assembly: Fmoc-protected amino acids are well-known for their ability to self-assemble into a variety of nanostructures, such as fibers, ribbons, and hydrogels. This process is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups, hydrogen bonding between the amino acid backbones, and hydrophobic interactions.

Q & A

Q. Contradictory NMR and mass spectrometry (MS) Which method takes precedence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.